molecular formula C₂₇H₄₄O₂ B1142032 (25R)-26-hydroxycholest-4-en-3-one CAS No. 56792-59-7

(25R)-26-hydroxycholest-4-en-3-one

Cat. No. B1142032
CAS RN: 56792-59-7
M. Wt: 400.64
InChI Key:
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Description

Synthesis Analysis

The synthesis of (25R)-26-Hydroxycholest-4-en-3-one and its derivatives involves complex chemical processes. For instance, (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one, a metabolite, is synthesized from diosgenin through several steps, including benzoylation, allylic bromination, dehydrobromination, hydrogenation-isomerization, and controlled oxidation. This process underscores the intricate synthesis pathways and the chemical versatility of this compound (Kim et al., 1989).

Molecular Structure Analysis

The molecular structure of (25R)-26-Hydroxycholest-4-en-3-one derivatives is characterized by detailed spectroscopic analysis, including X-ray crystallography. The structure of these compounds is critical for understanding their biological activity and interaction with enzymes involved in sterol synthesis (Kim et al., 1989).

Chemical Reactions and Properties

These compounds participate in significant chemical reactions, such as the suppression of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells, demonstrating their potential impact on cholesterol metabolism and sterol synthesis pathways (Kim et al., 1989).

Physical Properties Analysis

The physical properties of (25R)-26-Hydroxycholest-4-en-3-one derivatives, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and have implications for their biological activity and functional applications in sterol synthesis research.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, define the role of (25R)-26-Hydroxycholest-4-en-3-one derivatives in sterol metabolism and their potential therapeutic applications. Their ability to inhibit key enzymes in cholesterol synthesis pathways highlights their chemical and biological significance (Kim et al., 1989).

Scientific Research Applications

  • Sterol Synthesis Inhibition and Hypocholesterolemic Activity : (25R)-26-hydroxycholest-4-en-3-one and its derivatives are potent inhibitors of sterol synthesis. They have shown significant activity in lowering cholesterol levels and inhibiting the esterification of cholesterol in certain cell types, suggesting potential applications in hypocholesterolemic treatments (Kim et al., 1989); (Schroepfer et al., 1988).

  • Potential in Cholesterol Metabolism : Studies have indicated its potential in modulating cholesterol metabolism. It affects the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in cholesterol biosynthesis, in cultured mammalian cells (Griffiths et al., 2019); (Schroepfer et al., 1988).

  • Role in Bile Acid Biosynthesis Pathways : This compound is significant in the biosynthesis of bile acids, with implications for diseases like cerebrotendinous xanthomatosis (CTX). Research suggests its involvement in additional sterol metabolism pathways beyond the established ones, indicating its biochemical versatility (Griffiths et al., 2019).

  • Implications in Neurodegenerative Diseases : Research involving (25R)-26-hydroxycholest-4-en-3-one has provided insights into its potential role in neurological conditions like amyotrophic lateral sclerosis (ALS), suggesting a link between altered cholesterol metabolism and neurodegeneration (Abdel-Khalik et al., 2016).

  • Applications in Steroid Synthesis : The compound has been used in the chemical synthesis of various steroids, indicating its utility in creating bioactive molecules with potential pharmaceutical applications (D'ambra et al., 1997); (Gong & Williams, 2006).

Safety And Hazards

Currently, there is no specific information available regarding the safety and hazards of “(25R)-26-hydroxycholest-4-en-3-one”. It is recommended to handle this compound with the standard safety precautions used in chemical laboratories4.


properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUORUGFOXGJNY-LUZKGJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(25R)-26-hydroxycholest-4-en-3-one

Citations

For This Compound
26
Citations
L Iuliano, PJ Crick, C Zerbinati, L Tritapepe… - Steroids, 2015 - Elsevier
The human brain contains approximately 25% of the body’s cholesterol. The brain is separated from the circulation by the blood brain barrier. While cholesterol will not passes this …
Number of citations: 85 www.sciencedirect.com
JB Johnston, H Ouellet, PRO de Montellano - Journal of Biological …, 2010 - ASBMB
One challenge to the development of new antitubercular drugs is the existence of multiple virulent strains that differ genetically. We and others have recently demonstrated that …
Number of citations: 107 www.jbc.org
A Kirfel, G Will, R Brennecke… - … Section B: Structural …, 1977 - scripts.iucr.org
Discussion. For investigations on the biogenesis of spirostanole,(25R)-26-hydroxycholest-4-en-3-one was required. This compound could be synthesized from di-osgenin (Brennecke, …
Number of citations: 2 scripts.iucr.org
AL Dickson, E Yutuc, CA Thornton, Y Wang… - Frontiers in …, 2022 - frontiersin.org
The aim of this study was to identify oxysterols and any down-stream metabolites in placenta, umbilical cord blood plasma, maternal plasma and amniotic fluid to enhance our …
Number of citations: 1 www.frontiersin.org
A Dickson, E Yutuc, CA Thornton… - Open …, 2023 - royalsocietypublishing.org
Most biologically active oxysterols have a 3β-hydroxy-5-ene function in the ring system with an additional site of oxidation at C-7 or on the side-chain. In blood plasma oxysterols with a …
Number of citations: 2 royalsocietypublishing.org
B Yagen, JS O'Grodnick, E Caspi… - Journal of the Chemical …, 1974 - pubs.rsc.org
The stereochemistry of addition of the 25-proton in the Δ24 reduction of lanosterol to cholesterol in vivo in the rat is shown to be the same as that in the S-10 fraction of rat liver …
Number of citations: 5 pubs.rsc.org
Z Zhang, D Li, DE Blanchard, SR Lear… - Journal of lipid …, 2001 - ASBMB
A number of oxysterols have been implicated in metabolic regulation. Key among these are (24S),25-epoxycholesterol and (24S)-hydroxycholesterol, high affinity ligands for the nuclear …
Number of citations: 99 www.jlr.org
S Li, J Pang, EM Jackson, WK Wilson, GE Mott… - … et Biophysica Acta (BBA …, 2000 - Elsevier
26-Hydroxycholesterol (26OHC), a major oxysterol in human blood, is believed to play an important role in reverse cholesterol transport, bile acid formation, and regulation of various …
Number of citations: 7 www.sciencedirect.com
S Li, J Pang, WK Wilson, GJ Schroepfer Jr - Chemistry and physics of lipids, 1999 - Elsevier
Oxygenated sterols, including both autoxidation products and sterol metabolites, have many important biological activities. Identification and quantitation of oxysterols by …
Number of citations: 56 www.sciencedirect.com
Y Wang, E Yutuc, WJ Griffiths - British Journal of Pharmacology, 2021 - Wiley Online Library
The brain is the most cholesterol rich organ in the body containing about 25% of the body's free cholesterol. Cholesterol cannot pass the blood–brain barrier and be imported or exported…
Number of citations: 17 bpspubs.onlinelibrary.wiley.com

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